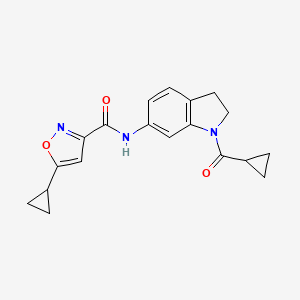

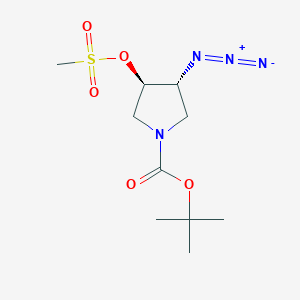

![molecular formula C18H14ClN3O2 B2682201 2-(2-chlorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034413-03-9](/img/structure/B2682201.png)

2-(2-chlorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is also known as Rilmazafone . It is a water-soluble prodrug developed in Japan . Inside the human body, Rilmazafone is converted into several benzodiazepine metabolites that have sedative and hypnotic effects .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chlorobenzoic acid with urea to form thieno [2,3 -d ]pyrimidine-2,4-diol . This is then treated with different pyridine amines in N, N -dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno [2,3 -d ]pyrimidin-4-amine derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused with a diazepine ring . The principal active metabolite contains a benzodiazepine ring structure .Chemical Reactions Analysis

Once inside the body, Rilmazafone is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam .Physical And Chemical Properties Analysis

The molecular formula of this compound is C21H20Cl2N6O3 and its molar mass is 475.33 g·mol −1 .Applications De Recherche Scientifique

Synthesis and Characterization

- The compound and its derivatives are synthesized through various chemical reactions involving intermediates such as 2-amino-4,6-dimethyl nicotinamide, and substituted aryl aldehydes. These processes involve steps like oxidation and condensation, with the final products being characterized by techniques such as IR, NMR, and MS analyses (Narayana et al., 2009).

Biological Activities

- Antimicrobial Activity: Certain derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. One study highlighted a compound with significant activity at a concentration of 1.25 μg/ml. However, these compounds did not show antifungal activity at the concentration tested (Narayana et al., 2009).

- Anticancer and Anti-inflammatory Agents: Research into pyrazolopyrimidines derivatives demonstrated potential anticancer and anti-5-lipoxygenase activities, suggesting the therapeutic promise of these compounds in treating cancer and inflammation (Rahmouni et al., 2016).

- Analgesic Activity: Some derivatives have shown to possess analgesic and anti-inflammatory properties, with a lower ulcer index compared to traditional NSAIDs, indicating a potentially safer profile for pain management (El-Gazzar & Hafez, 2009).

Mechanistic Insights and Chemical Properties

- Molecular Docking Studies: Molecular docking studies on certain pyrimidine-pyridine hybrids showed promising COX-2 inhibitory activity, providing insights into the molecular basis of their anti-inflammatory effects (Abdelgawad et al., 2018).

- Quantum Chemical Calculations: For certain derivatives, quantum chemical calculations have been employed to predict molecular properties, offering a deeper understanding of their reactivity and interaction with biological targets (Kökbudak et al., 2020).

Propriétés

IUPAC Name |

5-(2-chlorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2/c19-14-6-2-1-5-12(14)17(23)21-10-8-15-13(11-21)18(24)22-9-4-3-7-16(22)20-15/h1-7,9H,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFVMJYKYQDDOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2682125.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2682128.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2682129.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2682130.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide](/img/structure/B2682134.png)

![7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2682136.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2682138.png)